N6-Methyladenosine
Overview
Description
N6-Methyladenosine is a naturally occurring modified nucleoside found in various RNA molecules, including messenger RNA, transfer RNA, ribosomal RNA, and small nuclear RNA. It was first identified in the 1970s and is one of the most prevalent internal modifications in eukaryotic messenger RNA. This modification plays a crucial role in regulating gene expression and various biological processes, including RNA stability, splicing, translation, and degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: N6-Methyladenosine can be synthesized through several chemical routes. One common method involves the methylation of adenosine using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures. Another approach involves the use of S-adenosylmethionine as a methyl donor in the presence of methyltransferase enzymes .
Industrial Production Methods: Industrial production of this compound often involves biotechnological processes using engineered microorganisms. These microorganisms are genetically modified to overexpress specific methyltransferase enzymes that catalyze the methylation of adenosine. The process is carried out in large-scale bioreactors under controlled conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N6-Methyladenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N6-methylinosine.
Reduction: Reduction reactions can convert it back to adenosine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: N6-Methylinosine.
Reduction: Adenosine.
Substitution: Various substituted adenosine derivatives.
Scientific Research Applications
N6-Methyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study RNA modifications and their effects on RNA structure and function.
Biology: this compound is crucial for understanding post-transcriptional regulation of gene expression. It is involved in processes such as RNA splicing, nuclear export, and translation.
Medicine: Research on this compound has implications for cancer therapy, as its dysregulation is associated with various cancers. It is also studied for its role in viral infections and immune responses.
Industry: this compound is used in the development of RNA-based therapeutics and diagnostics
Mechanism of Action
N6-Methyladenosine exerts its effects through a complex mechanism involving various molecular targets and pathways:
Methyltransferases (Writers): Enzymes like METTL3 and METTL14 add the methyl group to adenosine.
Demethylases (Erasers): Enzymes such as FTO and ALKBH5 remove the methyl group.
RNA-binding Proteins (Readers): Proteins like YTHDF1, YTHDF2, and IGF2BP recognize and bind to methylated RNA, influencing its stability, splicing, and translation .
Comparison with Similar Compounds
N6-Methyladenosine is unique among RNA modifications due to its widespread occurrence and significant impact on RNA metabolism. Similar compounds include:
5-Methylcytosine: Another common RNA modification involved in gene regulation.
N1-Methyladenosine: A modification found in transfer RNA and ribosomal RNA.
2’-O-Methyladenosine: A modification that affects RNA stability and function .
This compound stands out due to its dynamic and reversible nature, which allows for fine-tuned regulation of gene expression and cellular processes.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAYFKKCNSOZKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859685 | |
Record name | N-Methyl-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60209-41-8, 65494-95-3, 1867-73-8 | |
Record name | NSC409168 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC97113 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N6-Methyladenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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